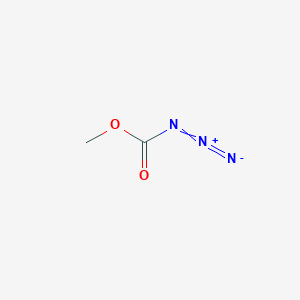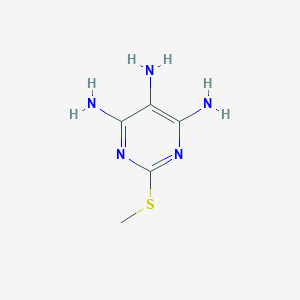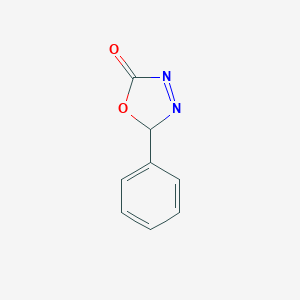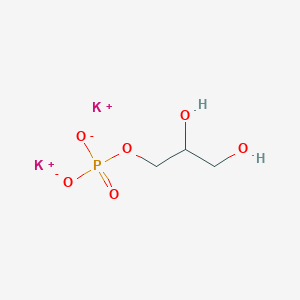
Azido(méthoxy)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(methoxy)methanone is an organic compound with the molecular formula C2H3N3O2 It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a methanone (carbonyl) group
Applications De Recherche Scientifique
Azido(methoxy)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mécanisme D'action
Target of Action
Azido(methoxy)methanone, like other azido compounds, is primarily used in organic synthesis . The primary targets of azido compounds are typically organic molecules that can undergo reactions with the azido group. The azido group is highly reactive due to the presence of three nitrogen atoms, which can participate in a variety of chemical reactions .
Mode of Action
The mode of action of azido(methoxy)methanone involves its interaction with other molecules through its azido group. The azido group can undergo a variety of reactions, including nucleophilic addition and cycloaddition reactions . For instance, azido compounds can react with alkynes to form 1,2,3-triazoles in a process known as the Huisgen cycloaddition or “click” reaction . This reaction is often catalyzed by copper(I), leading to the formation of 1,4-disubstituted 1,2,3-triazoles .
Biochemical Pathways
Azido(methoxy)methanone, like other azido compounds, can participate in various biochemical pathways. For instance, azido compounds can be used in the synthesis of various heterocycles . These heterocycles can have various biological activities, depending on their structure and the presence of other functional groups .
Pharmacokinetics
The azido group, for instance, is polar and can form hydrogen bonds, which could influence the compound’s solubility and transport across biological membranes .
Result of Action
The result of the action of azido(methoxy)methanone would depend on the specific reactions it undergoes. For instance, in the Huisgen cycloaddition reaction, azido(methoxy)methanone could react with an alkyne to form a 1,2,3-triazole . This reaction could be used to synthesize new compounds with potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azido(methoxy)methanone can be synthesized through several methods, typically involving the introduction of the azido group to a suitable precursor. One common method involves the reaction of methoxyacetyl chloride with sodium azide in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is typically carried out at low temperatures to prevent decomposition of the azido group.
Industrial Production Methods: Industrial production of azido(methoxy)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially hazardous nature of azides. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Azido(methoxy)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of azido-substituted derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Comparaison Avec Des Composés Similaires
Azido(methoxy)methanone can be compared with other azido compounds, such as:
Azidomethane (CH3N3): Similar in structure but lacks the methoxy and carbonyl groups.
Azidoacetone (C3H5N3O): Contains an additional carbon atom and a ketone group.
Azidobenzene (C6H5N3): Contains a benzene ring instead of the methoxy group.
Propriétés
IUPAC Name |
methyl N-diazocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNHTHTTUJQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501898 |
Source


|
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-56-9 |
Source


|
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














